molecular formula C3H3BrO2 B080475 2-Bromoacrylic acid CAS No. 10443-65-9

2-Bromoacrylic acid

Cat. No.: B080475
CAS No.: 10443-65-9
M. Wt: 150.96 g/mol
InChI Key: HMENQNSSJFLQOP-UHFFFAOYSA-N
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Description

2-Bromoacrylic acid is an organic compound with the molecular formula C3H3BrO2. It is a derivative of acrylic acid where one hydrogen atom on the vinyl group is replaced by a bromine atom. This compound is known for its reactivity due to the presence of both a double bond and a bromine atom, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoacrylic acid can be synthesized through various methods. One common approach involves the bromination of acrylic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst or under UV light to facilitate the addition of bromine across the double bond of acrylic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the controlled bromination of acrylic acid using bromine or hydrogen bromide (HBr) in the presence of a solvent such as acetic acid. The reaction conditions are carefully monitored to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromoacrylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: Utilized in the production of specialty polymers and resins

Mechanism of Action

The mechanism of action of 2-bromoacrylic acid involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These properties make it a versatile compound in organic synthesis, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: 2-Bromoacrylic acid is unique due to its balanced reactivity, making it a valuable intermediate in organic synthesis. The presence of the bromine atom provides a good leaving group for substitution reactions, while the double bond allows for various addition reactions, making it versatile in chemical transformations .

Properties

IUPAC Name

2-bromoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3BrO2/c1-2(4)3(5)6/h1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMENQNSSJFLQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146487
Record name 2-Bromoacrylic acid
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Molecular Weight

150.96 g/mol
Source PubChem
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CAS No.

10443-65-9
Record name 2-Bromoacrylic acid
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Record name 2-Bromoacrylic acid
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Record name 10443-65-9
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Record name 2-Bromoacrylic acid
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Record name 2-bromoacrylic acid
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Q & A

Q1: What is the role of 2-bromoacrylic acid in polymer synthesis?

A1: this compound serves as a precursor to sodium 2-bromoacrylate (SBA), a water-soluble inibramer used in Atom Transfer Radical Polymerization (ATRP). [] The presence of SBA during the copolymerization of methacrylate monomers leads to the formation of branched polymethacrylates. [] This method allows for the controlled synthesis of branched polymers with specific characteristics, such as predetermined molecular weights and tunable degrees of branching. []

Q2: Are there any advantages to using this compound derivatives in ATRP compared to other methods?

A2: Using this compound derivatives like SBA in ATRP offers several benefits, particularly for green chemistry and biomedical applications. Firstly, SBA enables ATRP to proceed under environmentally friendly conditions, utilizing green light and an aqueous environment. [] Secondly, the reaction can occur in open air, simplifying the experimental setup. [] These advantages make this compound derivatives valuable tools for synthesizing well-defined, branched polymers under biologically relevant conditions. []

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